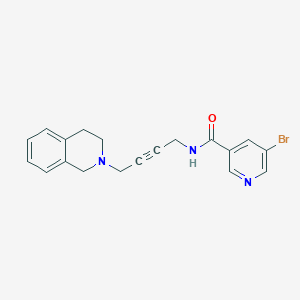![molecular formula C16H14N2O2S2 B2868494 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide CAS No. 356775-95-6](/img/structure/B2868494.png)
2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide is an organosulfur compound that has been of interest in various fields of research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from readily available precursors
Formation of benzo[d]oxazole ring: This often involves the cyclization of ortho-aminophenols with carbonyl compounds under acidic or dehydrating conditions.
Thiation: Introduction of the thio group to the benzo[d]oxazole ring can be achieved using thiolating agents such as thiourea.
N-Acylation: Finally, the compound is completed by acylation of 2-(methylthio)phenylamine with the thiated benzo[d]oxazole intermediate under conditions such as Schotten-Baumann or similar reaction conditions.
Industrial Production Methods: While detailed industrial production methods are proprietary, scaling up the above synthesis involves optimizing conditions for each step to maximize yield and purity, using techniques like continuous flow chemistry or employing catalysis to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfur-containing groups in the compound can be susceptible to oxidation. Using agents like hydrogen peroxide or peracids can oxidize the thiol groups to sulfoxides or sulfones.
Reduction: Reduction reactions, typically using reagents like lithium aluminum hydride, can convert any oxidized sulfur groups back to their original state.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiol groups.
Substitution Products: Nitro-compounds, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor for synthesizing other complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Potential for bioactive molecule research, particularly in drug design and discovery.
Medicine:
Investigated for its potential as an inhibitor of enzymes due to its unique structure.
Possible applications in developing new pharmaceuticals for various diseases.
Industry:
Utilized in materials science for creating new polymers or materials with specific properties.
Mécanisme D'action
The compound's effects are largely due to its ability to interact with biological macromolecules. The benzo[d]oxazole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the thio groups can form covalent bonds with nucleophilic residues like cysteine.
Molecular Targets and Pathways:
Likely targets include enzymes with active-site cysteine residues.
It may inhibit enzyme activity by covalent modification or by forming stable enzyme-ligand complexes.
Comparaison Avec Des Composés Similaires
2-(benzo[d]oxazol-2-ylthio)acetamide
N-(2-phenylthio)acetamide
2-(methylthio)-N-phenylacetamide
This deep dive into 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide covers its synthesis, chemical behavior, applications, and how it stacks up against similar compounds. Hope it lights up your curiosity!
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-14-9-5-3-7-12(14)17-15(19)10-22-16-18-11-6-2-4-8-13(11)20-16/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMVMDDHWUMWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2868413.png)
![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)
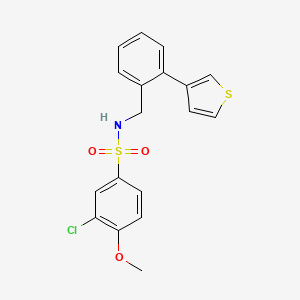
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)
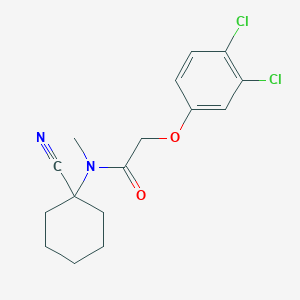
![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)
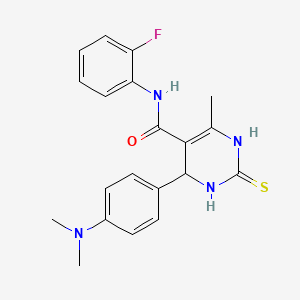
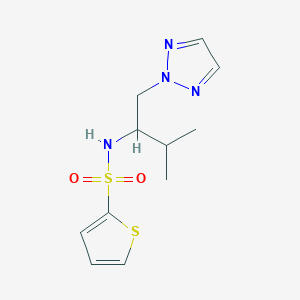
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)
